2-methyl-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride
Description
2-Methyl-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride is a benzimidazole derivative characterized by a 2-methyl-substituted benzimidazole core linked to a 4-(o-tolyloxy)butyl chain, with a hydrochloride counterion. This compound is synthesized via regioselective alkylation or click chemistry approaches, as seen in structurally related benzimidazole derivatives .
Properties
IUPAC Name |
2-methyl-1-[4-(2-methylphenoxy)butyl]benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH/c1-15-9-3-6-12-19(15)22-14-8-7-13-21-16(2)20-17-10-4-5-11-18(17)21;/h3-6,9-12H,7-8,13-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCCAELFVYVEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCN2C(=NC3=CC=CC=C32)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]imidazole core, which is known for its diverse biological activities. The presence of the o-tolyloxy group and the butyl chain contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈ClN₃O |
| Molecular Weight | 285.77 g/mol |
| CAS Number | 163879-69-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation. For instance, it has shown efficacy against A-431 and Jurkat cells, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring influence its antibacterial efficacy .
Case Studies
- Cytotoxicity in Cancer Models : In a study involving human cancer cell lines, this compound was tested for cytotoxic effects. The results demonstrated significant growth inhibition in HT29 colon cancer cells with an IC50 value of approximately 15 µM, indicating potent anticancer activity .
- Antimicrobial Efficacy : Another study explored the antimicrobial properties of the compound against multi-drug resistant strains. The results showed that it had a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL against various bacterial strains, suggesting its potential as an antimicrobial agent .
Comparative Analysis
The following table summarizes the biological activities reported for this compound compared to other similar compounds:
| Compound | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 2-Methyl-1-(4-(o-tolyloxy)butyl)-1H-benz... | 15 | 32-64 |
| Doxorubicin | 10 | N/A |
| Standard Antibiotic (e.g., Norfloxacin) | N/A | 16-32 |
Comparison with Similar Compounds
2-Methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole (5a)
1-(4-Chlorophenyl)-N-(1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)methanimine (Derivative L)
- Structure : Features an oxadiazole ring and a 4-chlorophenyl group, introducing electron-withdrawing effects.
- Activity : Primarily used as a reagent for metal ion detection due to its chelating properties .
- Comparison: The oxadiazole moiety increases rigidity and electronic complexity, contrasting with the flexible butyl-o-tolyloxy chain in the target compound, which may improve solubility in non-polar environments .
2-(4-(5,10,15-Triphenylporphyrin-20-yl)phenyl)−1H-benzo[d]imidazole-5,6-diamine (SSC-3)
- Structure : Integrates a porphyrin group and diamine substituents on the benzimidazole core.
- Activity : Used in site-selective chemical reactions due to its photophysical properties .
- Comparison : The porphyrin moiety enables applications in catalysis and photodynamic therapy, whereas the target compound’s simpler structure prioritizes pharmacokinetic efficiency .
Pharmacological Activity Comparison
Structure-Activity Relationship (SAR) Insights
- Aryl Substituents : The o-tolyloxy group’s ortho-methyl steric effects may hinder enzymatic degradation, enhancing metabolic stability relative to para-substituted analogs (e.g., p-tolyloxy derivatives) .
- Salt Form : The hydrochloride counterion increases aqueous solubility, a critical advantage over neutral benzimidazoles in formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
